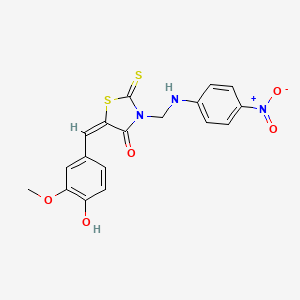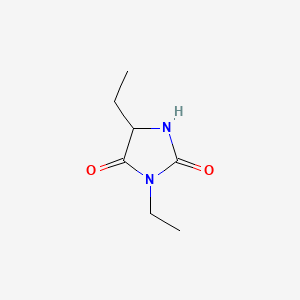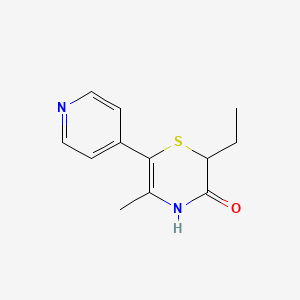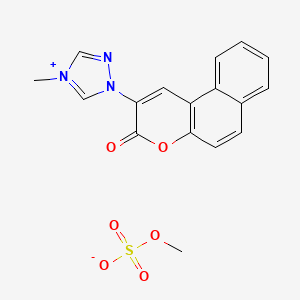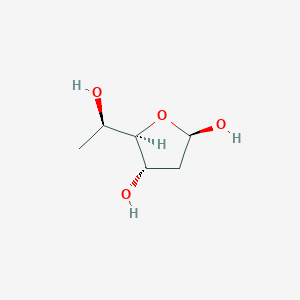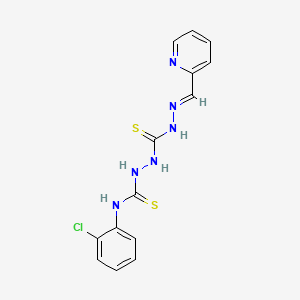
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and decanoic acid derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar or non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.
Nitro Compounds: Compounds containing nitro groups with varying chain lengths and functional groups.
Uniqueness
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is unique due to its specific combination of functional groups and chain lengths, which may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
106532-70-1 |
|---|---|
分子式 |
C27H41N3O4S |
分子量 |
503.7 g/mol |
IUPAC名 |
N-(1-decanoyl-5-nitro-2,1-benzothiazol-3-ylidene)decanamide |
InChI |
InChI=1S/C27H41N3O4S/c1-3-5-7-9-11-13-15-17-25(31)28-27-23-21-22(30(33)34)19-20-24(23)29(35-27)26(32)18-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3 |
InChIキー |
UGPWNDXYFOJMPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
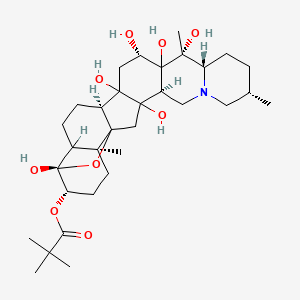

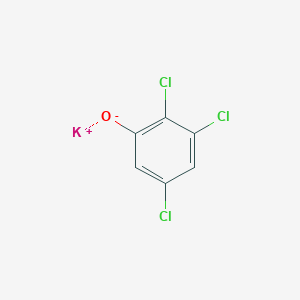

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
